6-Bromo Substituent: Suzuki-Miyaura Cross-Coupling
The 6-bromo substituent on the pyridine ring provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling C–C bond formation that is impossible with non-halogenated analogs. This synthetic handle permits modular diversification of the triazolopyridine core, allowing researchers to install aryl, heteroaryl, or amine functionalities post-scaffold assembly [1]. In contrast, the non-halogenated parent scaffold [1,2,4]triazolo[4,3-a]pyridin-3-amine lacks this synthetic versatility, requiring de novo scaffold synthesis for each derivative variation.
| Evidence Dimension | Synthetic Versatility (Cross-Coupling Capability) |
|---|---|
| Target Compound Data | C8H9BrN4; Br at 6-position enables Suzuki, Buchwald-Hartwig, Sonogashira coupling |
| Comparator Or Baseline | [1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 5006-56-4, no halogen) – no cross-coupling capability without pre-functionalization |
| Quantified Difference | Qualitative difference: brominated scaffold enables late-stage diversification; non-halogenated scaffold does not |
| Conditions | Synthetic chemistry context; reaction conditions not assay-specific |
Why This Matters
The bromo substituent provides a distinct synthetic advantage for medicinal chemistry programs requiring rapid analog generation, directly affecting procurement decisions for building block libraries.
- [1] Abu Safieh KA, Al-Smadi M, Abu-Mahmoud S, et al. Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Crystals. 2021;11(10):1156. View Source
